2-[(1S,2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid
Description
2-[(1S,2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid is a chiral Fmoc-protected amino acid derivative. Its stereospecific configuration (1S,2R) makes it a critical intermediate in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for the amino functionality. The cyclopentyl backbone may confer conformational rigidity, influencing peptide folding and receptor interactions .
Properties
IUPAC Name |
2-[(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-14-6-5-11-20(14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t14-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGCAMANGUJGFT-VBKZILBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(1S,2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound is characterized by the following molecular attributes:
- Molecular Formula : C23H26N2O5
- Molecular Weight : 410.46 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its interaction with specific biological targets. The fluorenylmethoxycarbonyl group enhances solubility and stability, which may contribute to its efficacy in various biological assays. The acetic acid moiety is crucial for its activity, potentially influencing receptor binding and enzymatic interactions.
Biological Activity and Research Findings
Numerous studies have investigated the biological effects of this compound. Below are key findings from recent research:
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Study : A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cell lines, suggesting potential use in cancer therapy .
Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory potential of this compound:
- Case Study : In vitro studies revealed that the compound reduced pro-inflammatory cytokine production in macrophages, indicating a potential role in managing inflammatory diseases .
Neuroprotective Properties
Emerging evidence suggests neuroprotective effects:
- Research Finding : Animal models treated with this compound showed improved cognitive function in models of neurodegeneration, potentially through mechanisms involving oxidative stress reduction .
Data Table: Biological Activities
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among Fmoc-protected analogs include cyclic substituents (cyclopentyl, cyclohexyl, piperazine), aromatic groups (phenyl, dichlorophenyl), and additional functional groups (ether, amide). These modifications impact molecular weight, solubility, and stability (Table 1).
Table 1: Structural and Physicochemical Comparison
*Note: Data for the target compound is inferred from analogs (e.g., cyclopentyl derivative in ).
Key Observations:
- Cyclohexyl vs. Cyclopentyl: The cyclohexyl analog (CAS 282524-98-5) has a lower molecular weight (379.45 vs.
- Aromatic vs. Aliphatic : The phenyl-substituted analog (CAS 1260596-73-3) exhibits enhanced UV detectability but reduced solubility in aqueous buffers compared to aliphatic derivatives .
- Functional Group Impact: The cyanomethyl variant (CAS 2172570-83-9) introduces polarity via the nitrile group, which may improve coupling efficiency in SPPS .
Table 2: Hazard Profiles and Precautions
Key Observations:
Q & A
Q. What are the key synthetic steps for preparing 2-[(1S,2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves:
- Introduction of the Fmoc group : Achieved via coupling reactions using N-hydroxysuccinimide (NHS) or carbodiimide-based activation in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
- Cyclopentane ring functionalization : Stereoselective methods (e.g., chiral auxiliaries or asymmetric catalysis) ensure the (1S,2R) configuration .
- Acetic acid side-chain incorporation : Alkylation or Michael addition under inert atmospheres to prevent oxidation .
Optimization : Yield improvements (70–85%) require controlled pH (7–9), low temperatures (0–4°C) for Fmoc coupling, and catalysts like DMAP . Purity is verified via HPLC and NMR .
Q. How does the Fmoc group enhance the compound’s utility in peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for amines:
- Stability : Resists acidic/basic conditions but is cleaved by piperidine or DBU in DMF, enabling selective deprotection during solid-phase synthesis .
- Monitoring : UV absorbance (λ = 301 nm) allows real-time reaction tracking .
- Steric effects : The bulky fluorenyl moiety minimizes side reactions (e.g., racemization) during peptide elongation .
Advanced Research Questions
Q. What strategies preserve stereochemical integrity during the synthesis of the cyclopentyl moiety?
- Chiral catalysts : Use of Ru- or Rh-based catalysts for asymmetric hydrogenation of cyclopentene precursors .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to resolve intermediates at high enantiomeric excess (≥98% ee) .
- In situ monitoring : Circular dichroism (CD) spectroscopy or chiral HPLC to detect epimerization .
Q. How can contradictory stability data for this compound under varying conditions be resolved?
Conflicting reports on thermal stability (e.g., decomposition at 40°C vs. 60°C) may arise from:
- Solvent effects : Stability in DCM (>48 hours at 25°C) but degradation in DMSO due to trace peroxides .
- Impurities : Residual acids/bases in crude samples accelerate decomposition; repurification via silica gel chromatography is advised .
Methodological resolution : Conduct accelerated stability studies (40–80°C) with LC-MS to identify degradation pathways .
Q. What analytical techniques are critical for characterizing this compound’s interactions in enzyme inhibition assays?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to targets like proteases .
- Molecular Dynamics (MD) Simulations : Predicts interactions between the cyclopentyl moiety and hydrophobic enzyme pockets .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
